
(1-Bromo-2-methylbutan-2-yl)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Bromo-2-methylbutan-2-yl)cyclobutane: is an organic compound with the molecular formula C₉H₁₇Br and a molecular weight of 205.14 g/mol . This compound is characterized by a cyclobutane ring substituted with a bromine atom and a 2-methylbutan-2-yl group. It is primarily used in research settings and has various applications in organic synthesis and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-methylbutan-2-yl)cyclobutane typically involves the bromination of 2-methylbutan-2-ylcyclobutane. This reaction can be carried out using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄) under controlled temperature conditions . The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the 2-methylbutan-2-ylcyclobutane to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Bromo-2-methylbutan-2-yl)cyclobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, typically in the presence of a strong base like potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH, KCN, or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases like KOtBu in solvents such as ethanol or tert-butanol.
Oxidation: Oxidizing agents like KMnO₄ or CrO₃ in acidic or basic conditions.
Major Products
Substitution: Formation of alcohols, nitriles, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Applications De Recherche Scientifique
(1-Bromo-2-methylbutan-2-yl)cyclobutane has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Chemical Biology: Employed in the study of biological systems and the development of chemical probes.
Mécanisme D'action
The mechanism of action of (1-Bromo-2-methylbutan-2-yl)cyclobutane depends on the specific reaction it undergoes. For example:
Substitution Reactions: The bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism.
Elimination Reactions: The compound undergoes a β-elimination to form an alkene, typically via an E2 mechanism.
Oxidation Reactions: The compound is oxidized by the transfer of electrons to the oxidizing agent, resulting in the formation of alcohols or ketones.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Bromo-3-methylbutan-2-yl)cyclobutane
- (1-Bromo-2-methylpropyl)cyclobutane
- (1-Bromo-2-methylbutyl)cyclobutane
Uniqueness
(1-Bromo-2-methylbutan-2-yl)cyclobutane is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of complex organic molecules and the study of reaction mechanisms.
Propriétés
Formule moléculaire |
C9H17Br |
|---|---|
Poids moléculaire |
205.13 g/mol |
Nom IUPAC |
(1-bromo-2-methylbutan-2-yl)cyclobutane |
InChI |
InChI=1S/C9H17Br/c1-3-9(2,7-10)8-5-4-6-8/h8H,3-7H2,1-2H3 |
Clé InChI |
KQVZBSJUCKDSHM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CBr)C1CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


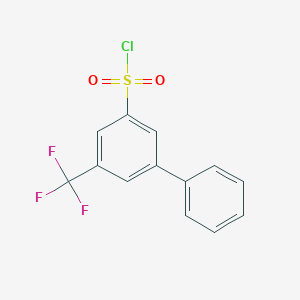
![2-[3-(Aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetic acid](/img/structure/B13237755.png)
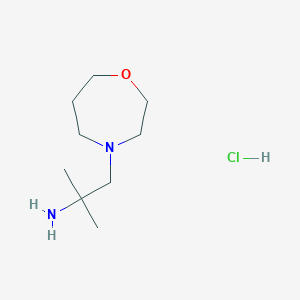
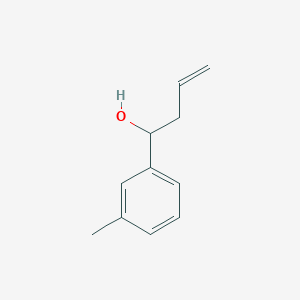
![Methyl((2-[(4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]ethyl))amine](/img/structure/B13237784.png)

amine](/img/structure/B13237795.png)

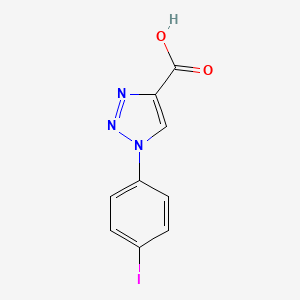
![2-{[(2-Chlorophenyl)methyl]amino}-N-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B13237803.png)
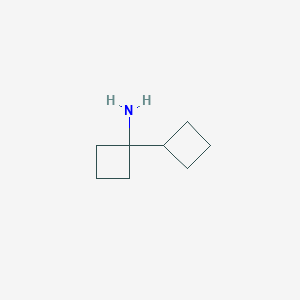

![2-{[1-(Propan-2-yl)piperidin-4-yl]amino}ethan-1-ol](/img/structure/B13237822.png)

